![molecular formula C19H20N4O3 B2519026 3,7,7-trimethyl-4-(2-nitrophenyl)-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one CAS No. 867135-51-1](/img/structure/B2519026.png)
3,7,7-trimethyl-4-(2-nitrophenyl)-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one
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Description
3,7,7-trimethyl-4-(2-nitrophenyl)-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one is a useful research compound. Its molecular formula is C19H20N4O3 and its molecular weight is 352.394. The purity is usually 95%.
BenchChem offers high-quality 3,7,7-trimethyl-4-(2-nitrophenyl)-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,7,7-trimethyl-4-(2-nitrophenyl)-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocycles
The compound belongs to the class of 4-hydroxy-2-quinolones, which are valuable in drug research and development . They are used in the synthesis of related four-membered to seven-membered heterocycles, most of which show unique biological activities .
Anti-Tubercular Drugs
Novel pyrazolo-quinoline analogues have been synthesized in an effort to create newer antitubercular drugs against the rising bacterial resistance . Six derivatives displayed very significant activity at 1.6 µg/mL concentration and were found to be more active than the standard pyrazinamide .
Molecular Docking Studies
The synthesized compounds were subjected to molecular docking studies against specific protein, Enoyl acyl carrier protein reductase (InhA) in complex with N - (4-methylbenzoyl)-4-benzylpiperidine .
Teratogenicity Studies
Zebrafish larvae have been used to test the teratogenicity of the synthesized compounds . There were no indications of abnormalities with certain compounds at 0.5 µM .
Green Synthetic Protocol
A green synthetic protocol has been developed for accessing novel 1H-pyrrole(furan, thiophene)-conjugated 1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one derivatives .
properties
IUPAC Name |
3,7,7-trimethyl-4-(2-nitrophenyl)-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-10-15-16(11-6-4-5-7-13(11)23(25)26)17-12(20-18(15)22-21-10)8-19(2,3)9-14(17)24/h4-7,16H,8-9H2,1-3H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWCARISQFIWHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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